

Technical Guide: S-(+)-Manidipine-d4 in Quantitative Bioanalysis

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Compound of Interest

Compound Name: S-(+)-Manidipine-d4

CAS No.: 1217836-12-8

Cat. No.: B563762

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Executive Summary & Chemical Identity

S-(+)-Manidipine-d4 is the stable deuterium-labeled isotope of the pharmacologically active S-enantiomer of Manidipine, a third-generation dihydropyridine calcium channel blocker. In drug development, it functions as the "Gold Standard" Internal Standard (IS) for the quantification of Manidipine in biological matrices.

Its primary utility lies in Chiral LC-MS/MS assays, where distinguishing between the S-(+) and R(-) enantiomers is critical due to their differing pharmacokinetic profiles and potencies. The deuterium labeling provides a mass shift (+4 Da) that allows for spectral resolution from the analyte while maintaining identical chromatographic behavior and ionization efficiency.

Chemical Profile

Property	Specification
Chemical Name	S-(+)-Manidipine-d4
CAS Number	1217836-12-8
Molecular Formula	C ₃₅ H ₃₄ D ₄ N ₄ O ₆
Molecular Weight	~614.74 g/mol (vs. ~610.72 for unlabeled)
Isotopic Purity	Typically ≥ 99% deuterated forms
Chirality	S-(+) Enantiomer (Active form)
Solubility	Soluble in DMSO, Methanol, Acetonitrile
Stability	Highly Photosensitive (Degrades to pyridine analogs)

Mechanistic Context: The Role of the Internal Standard

In quantitative bioanalysis, particularly with Electrospray Ionization (ESI), matrix effects (ion suppression/enhancement) can severely compromise data integrity. **S-(+)-Manidipine-d4** addresses this through Stable Isotope Dilution:

- **Co-Elution:** Being chemically identical (save for mass), the d4-IS co-elutes with the target analyte on the chromatographic column.
- **Matrix Normalization:** Any suppression of ionization caused by phospholipids or salts at that specific retention time affects both the analyte and the d4-IS equally.
- **Ratio-Metric Quantitation:** The ratio of Analyte Area to IS Area remains constant, effectively canceling out the variability in extraction recovery and ionization efficiency.

Diagram: Internal Standard Logic in LC-MS/MS

The following diagram illustrates how **S-(+)-Manidipine-d4** corrects for matrix effects during the ionization process.



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Caption: Workflow demonstrating how co-elution of the d4-IS corrects for ionization suppression in the ESI source.

Method Development Strategy

Mass Spectrometry (MS/MS) Conditions

Manidipine is typically analyzed in Positive ESI mode.[1] The deuterium label is located on the piperazine-ethyl side chain (specifically the ethyl linker), which influences the precursor ion mass but may or may not affect the fragment ion depending on the fragmentation pathway.

- Analyte (Manidipine):
 - Precursor: m/z ~611.3
 - Product: m/z 167.1 (Diphenylmethyl cation - common fragment)
- Internal Standard (Manidipine-d4):
 - Precursor: m/z ~615.3
 - Product: m/z 167.1 (If the label is on the ethyl chain, the diphenylmethyl fragment remains unlabeled).
 - Note: Always perform a product ion scan on the neat standard to confirm the transition. If the d4 label is on the piperazine ring, the product ion might shift to m/z 171.

Chromatographic Separation (Chiral vs. Achiral)

Since this is an enantiomer-specific standard (S-(+)), it is best utilized in Chiral LC methods to quantify the active S-enantiomer specifically.

- Column: Chiralpak IC-3 or AD-RH (Amylose-based stationary phases).
- Mobile Phase: Isocratic elution often yields better chiral resolution.
 - Example: Ammonium Bicarbonate (10mM) : Acetonitrile (15:85 v/v).
- Flow Rate: 0.5 – 1.0 mL/min (Adjust for backpressure).

Experimental Protocol: Extraction & Analysis

Safety Warning: Manidipine is a potent vasodilator and is extremely light-sensitive. All steps must be performed under monochromatic (yellow) light or in amber glassware to prevent photodegradation to pyridine analogs.

Step-by-Step Workflow

A. Stock Solution Preparation

- Weighing: Weigh ~1.0 mg of **S-(+)-Manidipine-d4** into a volumetric flask.
- Dissolution: Dissolve in Methanol or DMSO. Avoid pure water as solubility is low.
- Storage: Store at -20°C or -80°C in amber vials. Stability is typically 1-3 months if protected from light.

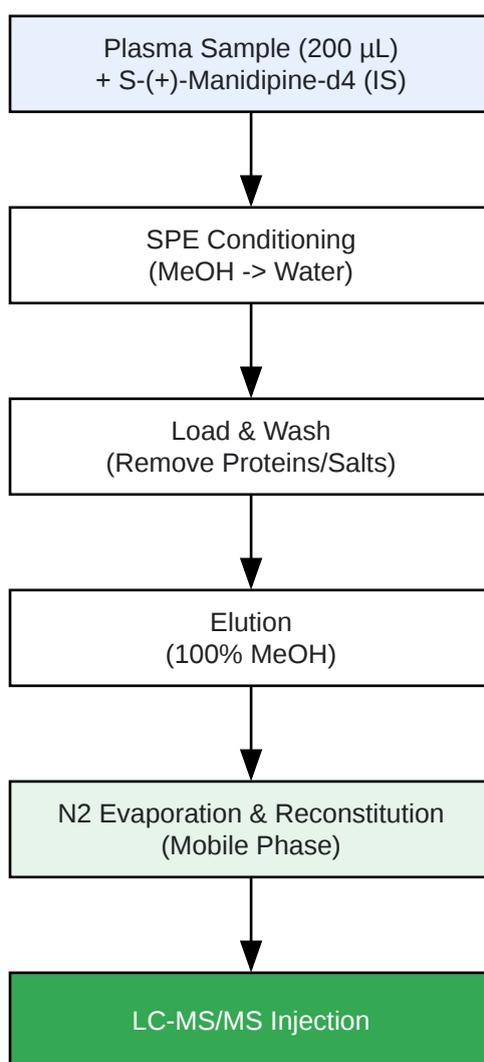
B. Biological Sample Preparation (Solid Phase Extraction - SPE)

SPE is preferred over Liquid-Liquid Extraction (LLE) for cleaner extracts and higher recovery of dihydropyridines.

- Thawing: Thaw plasma samples (200 µL) under low light.
- IS Spiking: Add 20 µL of **S-(+)-Manidipine-d4** Working Solution (e.g., 50 ng/mL) to every sample. Vortex for 30s.
- Conditioning: Condition SPE cartridges (e.g., HLB or C18) with 1 mL Methanol followed by 1 mL Water.
- Loading: Load the spiked plasma sample onto the cartridge.

- Washing: Wash with 1 mL Water/Methanol (95:5 v/v) to remove salts and proteins.
- Elution: Elute analytes with 1 mL Methanol or Acetonitrile.
- Evaporation: Evaporate eluate to dryness under a gentle stream of Nitrogen at 40°C.
- Reconstitution: Reconstitute in 100 µL of Mobile Phase. Vortex and transfer to autosampler vials.

Diagram: Sample Preparation Workflow



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Caption: Optimized Solid Phase Extraction (SPE) workflow for Manidipine quantification.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is robust, the following parameters must be validated using the d4-IS.

Parameter	Acceptance Criteria	Role of S-(+)-Manidipine-d4
Selectivity	No interfering peaks at analyte/IS retention times.	Confirms d4 label is stable and does not contribute to analyte signal (cross-talk).
Linearity		Corrects for non-linear ionization at high concentrations.
Matrix Effect	IS-normalized Matrix Factor ~ 1.0	Critical: Demonstrates that IS compensates for ion suppression.
Recovery	Consistent across concentration range.	Accounts for losses during the SPE wash/elution steps.
Stability	< 15% deviation after freeze-thaw cycles.	Proves IS tracks analyte degradation (if any) during handling.

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